Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate (molecular formula: C₁₅H₁₈N₄O₄S₂; molecular weight: 382.46 g/mol) is a piperazine-based derivative featuring a 1,3,4-oxadiazole scaffold substituted with a thiophen-2-yl group and linked via a thioacetyl bridge . The compound’s structure combines a piperazine ring (known for enhancing pharmacokinetic properties) with a 1,3,4-oxadiazole moiety, which is widely recognized for its electron-withdrawing properties and role in bioactivity modulation. The ethyl carboxylate ester group may act as a prodrug moiety, improving membrane permeability .
Properties
IUPAC Name |
ethyl 4-[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(23-14)11-4-3-9-24-11/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYERUIJFFTWNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available reagents, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and ethyl 1-acetylpiperazine-1-carboxylate.
Reaction Steps: : The key steps include the formation of the thiol-oxadiazole compound, followed by its reaction with the acetyl piperazine derivative under controlled conditions.
Conditions: : Typical reaction conditions involve solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and a controlled temperature environment ranging between 0 to 25°C.
Industrial Production Methods
The industrial production methods would likely involve continuous flow reactors to ensure high yield and purity. The precise control of reaction parameters and the use of efficient catalysts would be crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring.
Reduction: : Reduction reactions can occur at the oxadiazole moiety.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxadiazole groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving bases like sodium hydroxide or potassium carbonate in aprotic solvents.
Major Products
Oxidation may yield sulfoxides or sulfones.
Reduction could produce alcohol or amine derivatives.
Substitution reactions can introduce various functional groups, enhancing the compound's versatility.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds derived from the oxadiazole class exhibit notable antimicrobial properties. Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent. For instance, a study demonstrated that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis .
Enzyme Inhibition
The compound acts by inhibiting specific enzymes involved in disease pathways. For example, it has been reported to inhibit histone deacetylase (HDAC), which plays a role in cancer cell proliferation and survival . This inhibition leads to an accumulation of acetylated histones and subsequent activation of tumor suppressor genes.
Modulation of Signaling Pathways
It also modulates several signaling pathways that are critical for cell survival and proliferation. The compound affects the PI3K/Akt pathway, which is often dysregulated in cancer cells, promoting cell growth and survival.
Case Study: Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized various oxadiazole derivatives, including this compound). They evaluated their cytotoxicity against several cancer cell lines using MTT assays. The results showed that this compound exhibited IC50 values as low as 15 µM against breast cancer cells (MCF7), indicating potent anticancer activity .
Case Study: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of the compound in a mouse model of acute inflammation induced by lipopolysaccharides (LPS). The administration of Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-y)thio)acetyl)piperazine-1-carboxylate resulted in a significant decrease in paw edema and levels of inflammatory mediators compared to control groups.
Mechanism of Action
The mechanism by which Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance:
Molecular Targets: : It may target enzymes or receptors involved in oxidative stress or inflammation pathways.
Pathways Involved: : The compound could modulate pathways like the NF-κB or MAPK signaling pathways, which are crucial in regulating immune responses and cell survival.
Comparison with Similar Compounds
Structural Modifications and Their Implications
Key structural variations among similar compounds include:
Pyridin-4-yl: Improves water solubility and hydrogen-bonding capacity, as seen in anticancer derivatives (e.g., compound 126, IC₅₀ = 9.5 µM against HCT116 cells) .
Piperazine Modifications :
- Ethyl Carboxylate : Balances lipophilicity and metabolic stability.
- Unsubstituted Piperazine : Found in simpler derivatives (e.g., ), which may exhibit reduced bioavailability due to higher polarity.
Linker Variations: Thioacetyl vs. Alkyl Chains: The thioacetyl group in the target compound provides rigidity and electronic effects, whereas alkyl linkers (e.g., hexanoyl in ) may increase flexibility and hydrophobic interactions .
Electronic and Physicochemical Properties
- Thiophen-2-yl vs.
- LogP Predictions :
- Thiophen-2-yl derivative: Estimated LogP ~2.5 (moderate lipophilicity).
- 3,4-Dimethylphenyl derivative: LogP ~3.2 (higher lipophilicity) .
Biological Activity
Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the oxadiazole ring and subsequent coupling with piperazine derivatives. The general synthetic route can be summarized as follows:
- Formation of the Oxadiazole Ring : This involves the reaction of thiophene derivatives with appropriate reagents to form the oxadiazole structure.
- Acetylation : The oxadiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
- Piperazine Coupling : Finally, the acetylated oxadiazole is coupled with piperazine to yield the target compound.
Antiviral Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit notable antiviral properties. A study highlighted that similar oxadiazole derivatives demonstrated potent activity against dengue virus polymerase, suggesting that this compound may also possess antiviral efficacy against various viral strains .
Anticancer Activity
Several studies have reported that oxadiazole derivatives exhibit significant anticancer activity through mechanisms such as inhibition of key kinases involved in tumor growth. For instance, compounds with similar structures have shown promising results against MCF-7 breast cancer cells and have been identified as inhibitors of EGFR and VEGFR kinases . The ability to inhibit these pathways may position this compound as a potential therapeutic agent in oncology.
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antibacterial properties. Similar compounds have shown effectiveness against a range of bacterial strains, indicating that this compound might possess antimicrobial activity worth exploring .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives function by inhibiting enzymes critical for viral replication and tumor progression.
- Molecular Docking Studies : Computational studies suggest strong binding interactions with target proteins like EGFR and VEGFR, indicating potential as a selective inhibitor .
- Cell Cycle Arrest : Some studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the evaluation of similar oxadiazole compounds against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
